N,N'-bis[2-(morpholin-4-yl)ethyl]benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of morpholine groups attached to a benzene ring through ethyl linkers, and it contains two carboxamide groups. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The morpholine groups can form hydrogen bonds with target molecules, while the benzene ring provides a hydrophobic interaction surface. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS[2-(PIPERIDIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Similar structure but with piperidine groups instead of morpholine.
N1,N3-BIS[2-(PYRROLIDIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Contains pyrrolidine groups instead of morpholine.
N1,N3-BIS[2-(AZEPAN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Features azepane groups instead of morpholine.
Uniqueness
N1,N3-BIS[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of morpholine groups, which provide distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C20H30N4O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-N,3-N-bis(2-morpholin-4-ylethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H30N4O4/c25-19(21-4-6-23-8-12-27-13-9-23)17-2-1-3-18(16-17)20(26)22-5-7-24-10-14-28-15-11-24/h1-3,16H,4-15H2,(H,21,25)(H,22,26) |
InChI Key |
NEHVRNAYELHBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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